Isopropyl-diiodothyronine

Description

Historical Context of Synthetic Thyronine Analogs

The journey into synthetic thyronine analogs began with the foundational discoveries of the natural thyroid hormones. In the early 20th century, the substance now known as thyroxine (T4) was isolated in 1915 and its chemical structure was fully characterized in 1926. nih.gov This was followed by the identification of triiodothyronine (T3) in 1952, which was recognized as a more potent form of thyroid hormone. nih.govwikipedia.org

These discoveries spurred further research into the therapeutic uses of thyroid hormones, leading to the development of synthetic versions for treating conditions like hypothyroidism. nih.gov As understanding of thyroid physiology grew, so did the interest in creating analogs—structurally similar molecules—that could elicit more specific effects. The primary goal was often to harness the beneficial metabolic effects of thyroid hormones, such as lowering cholesterol, while avoiding the negative side effects on the heart. nih.gov

This led to the exploration of various modifications to the basic thyronine structure. Researchers found that the body's response to thyroid hormones is mediated by different receptor subtypes, namely thyroid hormone receptor α (TRα) and thyroid hormone receptor β (TRβ), which are distributed differently throughout the body's tissues. nih.gov This discovery provided a clear rationale for developing "selective thyromimetics"—synthetic analogs designed to preferentially bind to one receptor subtype over the other. wjgnet.com For instance, TRβ-selective agonists were developed to target metabolic processes without overstimulating the heart, which is rich in TRα receptors. nih.goviu.edu

The development of these analogs has been an active area of research, with compounds like Sobetirome and Eprotirome being investigated in clinical trials for their potential to manage metabolic disorders. nih.gov This ongoing work highlights the importance of synthetic analogs in both therapeutic applications and as research tools to dissect the complex signaling pathways of thyroid hormones. elsevier.eseur.nl

Fundamental Research Significance of Isopropyl-diiodothyronine

This compound, also known as 3'-isopropyl-3,5-diiodo-L-thyronine (DIIP), holds significant importance in fundamental research due to its unique properties as a thyromimetic compound. ontosight.ainih.gov Its structure, which can only be monodeiodinated on the tyrosyl ring, makes it a valuable tool for comparing the metabolic pathways of different thyroid hormone analogs. nih.gov

Research has shown that this compound possesses biological activity similar to T3, including the ability to stimulate mitochondrial respiration. ontosight.ai Studies in the early 1980s demonstrated that it is a potent thyromimetic analog. nih.govoup.com In one study involving a hypothyroid patient, a daily administration was sufficient to restore normal thyroid function, both clinically and biochemically. nih.gov

The significance of this compound in research also stems from its ability to help elucidate the structure-activity relationships of thyroid hormones. For example, research on various analogs has confirmed that iodine substituents are not an absolute requirement for thyromimetic activity and that the presence of an isopropyl group at the 3' position plays a crucial role in the lipid-lowering effects of these compounds. nih.gov

Furthermore, this compound has been used in studies to understand the regulation of deiodinase enzymes, which are critical for the activation and inactivation of thyroid hormones. In studies on astroglial cells, this compound was shown to induce the activity of type III deiodinase, an enzyme involved in protecting the brain from excessive thyroid hormone levels. oup.com These types of studies underscore the compound's role as a probe for dissecting the intricate cellular and molecular mechanisms of thyroid hormone signaling.

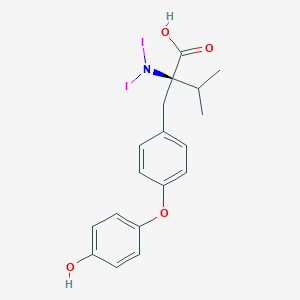

Structure

2D Structure

3D Structure

Properties

CAS No. |

10439-94-8 |

|---|---|

Molecular Formula |

C18H19I2NO4 |

Molecular Weight |

567.2 g/mol |

IUPAC Name |

(2R)-2-(diiodoamino)-2-[[4-(4-hydroxyphenoxy)phenyl]methyl]-3-methylbutanoic acid |

InChI |

InChI=1S/C18H19I2NO4/c1-12(2)18(17(23)24,21(19)20)11-13-3-7-15(8-4-13)25-16-9-5-14(22)6-10-16/h3-10,12,22H,11H2,1-2H3,(H,23,24)/t18-/m1/s1 |

InChI Key |

GJNQSKLKJVPWIR-GOSISDBHSA-N |

SMILES |

CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |

Isomeric SMILES |

CC(C)[C@](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |

Canonical SMILES |

CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |

Other CAS No. |

10439-94-8 |

Synonyms |

3'-isopropyl-3,5-diiodo-L-thyrosine 3'-isopropyl-3,5-diiodothyronine IPDIT isopropyl-diiodothyronine isopropyl-diiodothyronine, (DL)-isomer isopropyl-diiodothyronine, (L)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Core Synthetic Pathways of Isopropyl-diiodothyronine

The synthesis of this compound, also known as 3'-isopropyl-3,5-diiodo-L-thyronine (DIIP), is a multi-step process that hinges on the formation of a diaryl ether linkage, a key structural feature of the thyronine backbone. While specific industrial protocols are often proprietary, the scientific literature points towards several established methodologies, primarily revolving around the coupling of two key aromatic precursors.

A common strategy involves the condensation of a suitably protected 3,5-diiodo-L-tyrosine derivative with a substituted phenol. One of the classical methods for achieving this is the Ullmann condensation . iitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.orgslideshare.net This reaction typically involves the use of a copper catalyst to facilitate the formation of the diaryl ether bond between an aryl halide and a phenoxide. iitk.ac.inbyjus.comwikipedia.orgorganic-chemistry.orgslideshare.net In the context of this compound synthesis, this would involve the coupling of a protected 3,5-diiodo-L-tyrosine with a 4-hydroxy-3-isopropylphenol derivative.

More contemporary approaches often employ palladium- or copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, which can offer milder reaction conditions and broader substrate scope. eur.nl A plausible synthetic route, based on these principles, is outlined below:

Step 1: Protection of L-Tyrosine: The synthesis would commence with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions during subsequent steps. This is commonly achieved by N-acetylation and esterification.

Step 2: Iodination of the Tyrosine Ring: The protected L-tyrosine is then subjected to iodination to introduce two iodine atoms at the 3 and 5 positions of the phenyl ring, yielding a 3,5-diiodo-L-tyrosine derivative. researchgate.net

Step 3: Preparation of the Phenolic Coupling Partner: Separately, 4-hydroxy-3-isopropylbenzaldehyde (B154294) would be prepared. This can be synthesized through various aromatic substitution reactions.

Step 4: Diaryl Ether Formation (Ullmann or Chan-Lam Coupling): The protected 3,5-diiodo-L-tyrosine derivative is then coupled with the 4-hydroxy-3-isopropylphenol derivative. This crucial step forms the characteristic diphenyl ether linkage of the thyronine structure. rsc.org The reaction is typically catalyzed by a copper salt in the Ullmann reaction or a copper or palladium catalyst in modern cross-coupling reactions. eur.nlrsc.org

Step 5: Deprotection: Finally, the protecting groups on the amino and carboxyl functions are removed, typically by acidic or basic hydrolysis, to yield the final product, this compound.

The table below summarizes the key stages in a likely synthetic pathway for this compound.

| Step | Description | Key Reagents and Conditions |

| 1 | Protection of L-Tyrosine | Acetic anhydride, Thionyl chloride/Methanol |

| 2 | Iodination | N-Iodosuccinimide or Iodine monochloride |

| 3 | Coupling Reaction | Protected 3,5-diiodo-L-tyrosine, 4-hydroxy-3-isopropylphenol derivative, Copper or Palladium catalyst |

| 4 | Deprotection | Acid or base hydrolysis |

Structural Modifications in Analog Development Research

The development of this compound analogs is driven by the desire to create molecules with more specific actions and fewer side effects than the native thyroid hormones. Research in this area explores how modifications to different parts of the thyronine scaffold influence receptor binding affinity, selectivity, and metabolic stability.

Modifications of the Phenyl Ring Substituents:

One avenue of investigation involves replacing the iodine atoms on the inner (α) and outer (β) phenyl rings with other chemical groups. For instance, the analog 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) completely lacks iodine, with methyl groups replacing the iodine atoms at the 3 and 5 positions. This modification results in a compound with thyromimetic effects but altered metabolic properties, including resistance to deiodination. The isopropyl group at the 3' position is considered important for the serum lipid-lowering effects of these analogs. nih.gov

Modifications of the Alanine (B10760859) Side Chain:

The alanine side chain is another critical site for structural modification. Analogs have been synthesized where the carboxylic acid group is replaced with other functional groups to alter the compound's pharmacokinetic profile. An example is 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) , where the amino group is replaced by a hydroxyl group and the side chain is an acetic acid moiety. nih.govsemanticscholar.org Such modifications can impact the molecule's interaction with thyroid hormone receptors and transport proteins. semanticscholar.org

Bioisosteric Replacements:

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. In the context of thyronine analogs, this has been explored to improve receptor selectivity and metabolic stability. For example, research on related thyromimetic compounds has investigated the replacement of the 4'-hydroxyl group with other functionalities or the substitution of the ether linkage with more stable bioisosteres. While not specific to this compound, these studies provide a framework for potential future modifications.

The following table presents a selection of structural modifications investigated in thyronine analog research, highlighting the rationale behind these changes.

| Modification Site | Type of Modification | Example Analog (if available) | Rationale for Modification |

| 3 and 5 positions (Inner Ring) | Replacement of Iodine with Alkyl Groups | 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) | Enhance metabolic stability by preventing deiodination. |

| Alanine Side Chain | Replacement of Amino Acid with Acetic Acid | 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) nih.gov | Alter receptor binding and pharmacokinetic properties. semanticscholar.org |

| 4'-position (Outer Ring) | Bioisosteric Replacement of Hydroxyl Group | Not specified for DIIP, but a general strategy. | Improve receptor selectivity and binding affinity. |

| Diphenyl Ether Linkage | Replacement with more stable linkages | Not specified for DIIP, but a general strategy. | Increase metabolic stability. |

These synthetic and derivatization strategies underscore the ongoing efforts to refine the therapeutic potential of thyroid hormone analogs like this compound.

Molecular and Cellular Mechanisms of Action

Interactions with Thyroid Hormone Receptors

The primary mechanism for the physiological effects of thyroid hormones and their analogs is mediated by nuclear thyroid hormone receptors (TRs), which function as ligand-activated transcription factors. nih.gov Isopropyl-diiodothyronine is recognized as a potent thyromimetic compound, suggesting effective interaction with these receptors. nih.gov

This compound has been shown to be a potent thyronine analog. nih.gov Early studies investigating the binding of various iodothyronine analogues to isolated rat hepatic nuclei demonstrated that the affinity of this compound for these nuclear receptors is comparable to that of the endogenous active hormone, T3. This high binding affinity is a key determinant of its biological potency.

The two major isoforms of the thyroid hormone receptor, TRα and TRβ, are encoded by separate genes and exhibit different tissue distribution patterns, mediating distinct physiological functions. nih.gov The endogenous hormone T3 is an agonist for both TRα and TRβ, with high affinity for each. caymanchem.com While this compound binds effectively to the general population of nuclear receptors, detailed studies characterizing its specific binding affinities for TRα and TRβ individually, and thus its isoform selectivity, are not extensively detailed in the available literature. The structural features that typically confer TRβ selectivity, such as an oxyacetic acid side chain instead of the natural amino acid structure, are absent in this compound. nih.gov

Table 1: Comparative Ligand Binding to Thyroid Hormone Receptors

| Ligand | Receptor Target | Relative Affinity/Potency | Reference |

|---|---|---|---|

| This compound | Rat Hepatic Nuclear Receptors | Potent analog with affinity similar to T3 | nih.gov |

| 3,5,3'-Triiodo-L-thyronine (T3) | TRα / TRβ | High-affinity agonist (Ki = 2.3 nM for both) | caymanchem.com |

The binding of an agonist ligand to the ligand-binding domain (LBD) of a nuclear receptor induces significant conformational changes, which are fundamental for its function as a transcription factor. nih.gov In the absence of a ligand, the receptor is relatively flexible. Upon binding of an agonist like T3, the receptor undergoes a structural rearrangement that results in a more stable and compact conformation. nih.gov This change makes the T3-bound receptor more resistant to enzymatic digestion by proteases like trypsin. nih.gov

Computational molecular dynamics simulations have elucidated that ligand binding influences key structural features of the receptor, particularly the positioning of specific alpha-helices. nih.govresearchgate.net The binding of an agonist locks the C-terminal helix 12 in a specific "active" position, which creates a binding surface essential for the subsequent recruitment of coactivator proteins. nih.gov This ligand-induced structural adaptation is the transducing signal that modulates the gene-regulating activity of the receptor. nih.gov While this mechanism is well-characterized for T3, specific molecular studies detailing the precise conformational changes induced by the binding of this compound are not described in the reviewed scientific literature.

The transcriptional activity of thyroid hormone receptors is controlled by their interaction with large protein complexes known as coregulators. In the unliganded state (without hormone), TRs typically bind to corepressor proteins, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT). scilit.comnih.govresearchgate.net This TR-corepressor complex actively represses the transcription of target genes. scilit.com

The binding of an agonist ligand, such as T3, induces the conformational changes described previously, leading to the dissociation of the corepressor complex and the subsequent recruitment of coactivator proteins. frontiersin.org These coactivators then facilitate the activation of gene transcription. This "coregulator switch" is the central mechanism of genomic thyroid hormone action. nih.gov The potent thyromimetic activity of this compound implies that it effectively initiates this switch, causing the release of corepressors and the binding of coactivators to regulate gene expression. However, specific studies identifying the particular profile of corepressors displaced or coactivators recruited by the this compound-bound TR are not detailed in the available research.

Enzymatic Biotransformation and Deiodinase Interactions

The biological activity and metabolism of thyroid hormones and their analogs are critically dependent on the action of a family of enzymes known as iodothyronine deiodinases. nih.govnih.govwikipedia.org These enzymes catalyze the removal of iodine atoms from the thyronine molecule, a process that can either activate or inactivate the hormone. nih.govwikipedia.org

Substrate Specificity for Iodothyronine Deiodinases

An important characteristic of 3'-isopropyl-3,5-diiodo-L-thyronine (DIIP) is that it is designed to be a substrate for monodeiodination exclusively on the tyrosyl (inner) ring. nih.govoup.comoup.com The bulky isopropyl group at the 3' position of the phenolic (outer) ring sterically hinders the action of the deiodinases that would typically remove the 5' iodine, a key step in the production of the most active thyroid hormone, T3, from thyroxine (T4). nih.gov

This selective deiodination has significant implications for the metabolic fate and biological activity of this compound. By preventing outer ring deiodination, the formation of a highly potent T3-like compound is avoided, while inner ring deiodination proceeds, leading to the inactivation and clearance of the molecule.

Comparative Monodeiodination Profiles

The metabolism of 3'-isopropyl-3,5-diiodo-L-thyronine has been compared to that of T3 in both rats and humans. nih.gov These studies have revealed significant differences in their metabolic clearance rates (MCR), which reflects the volume of blood cleared of the hormone per unit of time.

In rats, the MCR of DIIP was found to be significantly lower than that of T3. nih.gov This suggests that the limited monodeiodination of DIIP contributes to its prolonged presence in the circulation. nih.gov A similar trend was observed in humans, where DIIP also exhibited a lower MCR compared to what is typically reported for T3. nih.gov

The table below presents a comparison of the metabolic clearance rates of 3'-isopropyl-3,5-diiodo-L-thyronine (DIIP) and Triiodothyronine (T3) in rats.

| Compound | Metabolic Clearance Rate (MCR) in Rats (ml/h/100g BW) |

|---|---|

| 3'-isopropyl-3,5-diiodo-L-thyronine (DIIP) | 2.8 |

| Triiodothyronine (T3) | 34 |

This difference in metabolic clearance, attributed to its unique pattern of deiodination, is a key factor in the distinct biological activity profile of this compound compared to endogenous thyroid hormones. nih.gov

Regulation of Gene Expression and Cellular Physiological Responses

Differential Gene Expression Profiling in Specific Tissue Models

The administration of thyroid hormone analogs leads to distinct changes in gene expression that are highly dependent on the tissue type. While specific gene expression profiles for Isopropyl-diiodothyronine are not extensively detailed in the available literature, the effects of related thyromimetics in different tissue models provide a framework for its likely impact. In the liver, thyroid hormones are known to regulate genes involved in lipid and carbohydrate metabolism. For instance, studies on 3,5-diiodothyronine (B1216456) (T2), another thyroid hormone derivative, show downregulation of key lipogenic genes. unina.it

In neural tissues, thyroid hormones are crucial for development and function, regulating genes involved in neurogenesis and cell protection. One such gene is seladin-1 (Selective Alzheimer's Disease Indicator-1), which is upregulated by 3,3',5-Triiodothyronine (T3) in neuronal precursors, highlighting a neuroprotective role. nih.gov Given DIIP's thyromimetic potency, it is plausible that it modulates a similar set of genes in these tissues. Furthermore, in the thyroid gland itself, chemical insults that disrupt hormone production can lead to compensatory changes in gene expression, including those for the sodium/iodide symporter (NIS), thyroperoxidase (TPO), and thyroglobulin (Tg). dtu.dk

Table 1: Examples of Genes Regulated by Thyroid Hormones in Specific Tissues

| Gene | Tissue | Function | Regulation by TH |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | Liver | Lipid Synthesis (Lipogenesis) | Upregulated by T3 |

| SREBP-1c | Liver | Transcription factor for lipogenesis | Downregulated by T2 |

| Seladin-1 | Neuronal Precursors | Neuroprotection, Anti-apoptosis | Upregulated by T3 |

| NIS (SLC5A5) | Thyroid | Iodide uptake for hormone synthesis | Upregulated (compensatory) |

| TPO | Thyroid | Hormone Synthesis | Upregulated (compensatory) |

| Tg | Thyroid | Hormone Synthesis Precursor | Upregulated (compensatory) |

Molecular Regulation of Key Metabolic Pathways

This compound plays a critical role in the regulation of metabolic pathways, primarily through its action on hepatic lipid metabolism and glucose homeostasis.

Thyroid hormones are central regulators of lipid metabolism in the liver. They influence fatty acid synthesis, oxidation, and cholesterol metabolism. nih.govnih.govmdpi.com Analogs like 3,5-diiodo-3'-isopropylthyroacetic acid (IpTA2) and 3,5-Dimethyl-3'-isopropyl-L-thyronine (DIMIT) have demonstrated significant effects on reducing serum and liver lipid levels in animal models. nih.gov The isopropyl group at the 3' position appears to be important for the serum lipid-lowering effect of these analogs. nih.gov

The mechanisms involve both genomic and non-genomic actions. At the genomic level, thyromimetics can modulate the expression of transcription factors that control lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Response Element-Binding Protein (ChREBP). unina.it Studies with 3,5-diiodothyronine (T2) have shown it can reduce hepatic fat accumulation by stimulating fatty acid oxidation and downregulating the expression of lipogenic genes like acetyl-CoA-carboxylase (ACC) and fatty acid synthase (FAS). unina.itnih.gov This is partly achieved by activating SIRT1, which in turn deacetylates and activates PGC1α, a key regulator of mitochondrial biogenesis and fatty acid oxidation. nih.gov

Table 2: Key Molecules in Hepatic Lipid Metabolism Regulated by Thyromimetics

| Molecule | Type | Function | Effect of Thyromimetic Action |

|---|---|---|---|

| SREBP-1c | Transcription Factor | Activates lipogenic genes | Downregulated by T2 |

| ChREBP | Transcription Factor | Regulates glucose-induced lipogenesis | Downregulated by T2 |

| ACC | Enzyme | Rate-limiting step in fatty acid synthesis | Downregulated by T2 |

| FAS | Enzyme | Catalyzes fatty acid synthesis | Downregulated by T2 |

| SIRT1 | Deacetylase | Activates PGC1α, promotes fat oxidation | Activated by T2 |

| PGC1α | Coactivator | Induces genes for fatty acid oxidation | Activated via SIRT1 |

| CPT1a | Enzyme | Rate-limiting enzyme in fatty-acid oxidation | Stimulated |

Thyroid hormones are essential for maintaining glucose homeostasis, exerting effects on the liver, pancreas, adipose tissue, and skeletal muscle. kjim.orge-dmj.org They influence hepatic glucose output, insulin (B600854) sensitivity, and cellular glucose uptake. e-dmj.org

The metabolite 3,5-diiodothyronine (T2) has been shown to increase glucose consumption in cardiomyoblasts. nih.gov This effect may be linked to the modulation of glucose transporters. For instance, thyroid hormones can increase the expression of glucose transporter 2 (GLUT2) in the liver and may enhance the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, thereby facilitating glucose uptake. e-dmj.orgnih.gov The PI3K-Akt/PKB-mTOR signaling cascade, a crucial pathway for cell metabolism and growth that converges with insulin signaling, is also modulated by non-canonical thyroid hormone receptor actions and may be a target for thyromimetics like DIIP. mdpi.com

Modulation of Cellular Proliferation and Differentiation Processes

Thyroid hormones are known to influence cell proliferation and differentiation in a context-dependent manner. Studies on human glioblastoma cells show that both T3 and T4 can stimulate cell proliferation through the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. nih.gov This signaling cascade is a common pathway for growth factors and is independent of the PI3-kinase pathway in this context. nih.gov As a potent thyromimetic, DIIP likely shares this ability to modulate proliferative pathways.

In terms of differentiation, thyroid hormones are critical for the maturation of various cell types, including neurons and oligodendrocytes. nih.govrndsystems.com For example, T3 promotes the differentiation of neuronal precursors by increasing the expression of neuronal markers. nih.gov It has also been shown to enhance the differentiation of human pancreatic duct cells towards a β-cell-like phenotype, characterized by an increase in insulin synthesis and release. researchgate.net This suggests that potent thyromimetics could influence cell fate decisions and promote the acquisition of specialized cell functions.

Electrophysiological Modulations in Excitable Cells

The influence of thyroid hormones extends to the electrophysiological properties of excitable cells, such as neurons and muscle cells. These effects are critical for normal neurological and cardiac function. Research has shown that T3 can induce an increase in Na+ and Ca2+ channel functionality in models of human neuronal precursors. nih.gov This modulation of ion channel activity can significantly alter cellular excitability, action potential characteristics, and neurotransmitter release.

Additionally, the thyroid hormone metabolite 3,5-T2 has been observed to rapidly increase mitochondrial Ca2+ uptake. frontiersin.org Since intracellular and mitochondrial calcium levels are tightly linked to cellular electrical activity and signaling, this provides another mechanism by which thyromimetics like this compound could modulate the function of excitable cells.

Structure Activity Relationship Sar Studies and Analog Design Principles

Contribution of the Isopropyl Group to Thyromimetic Activity

The substitution of the 3'-iodine of T3 with an isopropyl group in 3'-isopropyl-3,5-diiodo-L-thyronine (DIIP) results in a potent thyromimetic agent. This modification has profound effects on the molecule's metabolic stability and receptor binding affinity, ultimately enhancing its biological activity.

Research has shown that DIIP is a potent thyronine analog. nih.gov Studies comparing the in vivo metabolism and biological potency of DIIP and T3 have revealed that the isopropyl group significantly influences the compound's pharmacokinetics. For instance, the metabolic clearance rate (MCR) of DIIP is considerably lower than that of T3, which is a contributing factor to its increased biological activity. nih.gov The limited monodeiodination of DIIP is suggested to be one of the key factors explaining the observed differences in potency and metabolism between DIIP and T3. nih.gov

The isopropyl substituent at the 3' position has been demonstrated to play a crucial role in the serum lipid-lowering effect of thyroid hormone analogs. nih.gov This observation underscores the importance of the steric and electronic properties of the 3'-substituent in modulating the biological response. The bulky nature of the isopropyl group is thought to influence the conformation of the diphenyl ether linkage, which in turn affects its interaction with the thyroid hormone receptors.

Furthermore, studies on other isopropyl-containing analogs, such as 3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT), have provided additional evidence for the significant role of the isopropyl group. DIMIT has been shown to be an active thyromimetic, further supporting the notion that iodine at the 3' position is not an absolute requirement for activity and that alkyl groups can effectively mimic its role. oncohemakey.com

Table 1: Comparative Thyromimetic Activity of Isopropyl-diiodothyronine and Related Analogs

| Compound | Structure | Relative Potency (Antigoiter Assay, Rat) vs. L-T3 | Key Findings |

|---|---|---|---|

| L-Triiodothyronine (T3) | 3,5,3'-triiodo-L-thyronine | 100 | Endogenous active thyroid hormone. |

| This compound (DIIP) | 3'-isopropyl-3,5-diiodo-L-thyronine | ~100-120 | Potent thyromimetic with increased metabolic stability. nih.gov |

| 3,5-dimethyl-3'-isopropyl-L-thyronine (DIMIT) | 3,5-dimethyl-3'-isopropyl-L-thyronine | Active | Demonstrates that inner ring iodines are not essential for activity. oncohemakey.com |

| 3,5-diethyl-3'-isopropyl-L-thyronine (DIET) | 3,5-diethyl-3'-isopropyl-L-thyronine | Very low activity | Highlights the sensitivity of activity to the size of inner ring substituents. nih.gov |

Systematic Derivatization for Enhanced Biological Potency

The systematic derivatization of the thyronine scaffold has been a cornerstone of efforts to develop analogs with improved therapeutic profiles. These modifications have targeted various positions on the molecule, including the inner and outer rings, the alanine (B10760859) side chain, and the ether bridge.

One key area of derivatization has been the 3' and 5' positions of the outer ring . The finding that an isopropyl group at the 3' position confers high potency has spurred the exploration of other alkyl and aryl substituents at this position. The size and lipophilicity of the 3'-substituent are critical determinants of binding affinity and activity. Generally, a substituent with a size similar to iodine is optimal.

Modifications to the inner ring (3 and 5 positions) have also been extensively studied. While 3,5-diiodo substitution is common in potent analogs like DIIP, research on compounds like DIMIT shows that other groups, such as methyl, can also support significant thyromimetic activity. oncohemakey.com This indicates that the primary role of these substituents is to maintain the perpendicular orientation of the two phenyl rings, a crucial conformational feature for receptor binding.

The alanine side chain has been another target for derivatization. Replacement of the amino acid side chain with other acidic groups, such as acetic or propionic acid, can modulate the pharmacokinetic properties and tissue distribution of the analogs. For example, the acetic acid analog of T3, Triac, exhibits interesting biological properties.

Finally, alterations to the 4'-hydroxyl group and the diphenyl ether linkage have been explored. The 4'-hydroxyl group is essential for high-affinity binding to the thyroid hormone receptors, as it forms a critical hydrogen bond within the receptor's ligand-binding pocket. Modifications that disrupt this interaction generally lead to a significant loss of activity.

Principles Guiding Thyroid Hormone Receptor Beta (TRβ) Selectivity in Analog Design

A major goal in the design of thyroid hormone analogs is to achieve selectivity for the beta isoform of the thyroid hormone receptor (TRβ) over the alpha isoform (TRα). This is because many of the beneficial effects of thyroid hormone on lipid metabolism are mediated by TRβ, while the undesirable side effects, such as tachycardia, are primarily mediated by TRα.

The rational design of TRβ-selective analogs is based on exploiting the subtle structural differences between the ligand-binding pockets of the two receptor isoforms. A key difference lies in a single amino acid residue: TRβ has an asparagine (Asn331) at a position where TRα has a serine. This seemingly minor difference creates a small additional space and a different hydrogen bonding environment in the TRβ ligand-binding pocket.

TRβ-selective agonists are designed to form specific interactions with the Asn331 residue in TRβ that are not possible with the serine in TRα. For instance, analogs with a polar group at a specific position can form a hydrogen bond with the side chain of Asn331, thereby increasing their binding affinity for TRβ relative to TRα.

Several successful TRβ-selective agonists have been developed based on these principles. Compounds like Sobetirome (GC-1) and Eprotirome (KB2115) were designed to exploit this structural difference. nih.gov These molecules often feature modifications that extend into the unique pocket created by the asparagine in TRβ, leading to enhanced isoform selectivity. The design of such compounds often involves replacing the traditional thyronine scaffold with bioisosteres that can more effectively target the specific features of the TRβ binding site.

Table 2: Key Structural Features for TRβ Selectivity

| Structural Feature | Rationale for TRβ Selectivity | Example Compounds |

|---|---|---|

| Targeting Asn331 in TRβ | Exploiting the unique hydrogen bonding and steric environment created by Asn331 in the TRβ ligand-binding pocket. | Sobetirome (GC-1), Eprotirome (KB2115) nih.gov |

| Modified Side Chains | Altering the acidic side chain to optimize interactions within the TRβ pocket and influence pharmacokinetic properties. | Sobetirome (GC-1) |

| Non-iodinated Scaffolds | Moving away from the traditional iodothyronine structure to reduce potential metabolic liabilities and improve selectivity. | Sobetirome (GC-1) |

Advanced Research Methodologies and Experimental Models

In Vitro Cellular and Subcellular Model Systems

In vitro models provide a controlled environment to dissect the molecular and cellular effects of Isopropyl-diiodothyronine, minimizing the complexities of a whole-organism system.

While specific studies focusing exclusively on this compound in cell culture are not extensively detailed in the provided literature, the methodologies employed for other thyroid hormones and their analogs are directly applicable. Researchers utilize various cell lines to study thyroid hormone receptor (THR) binding and subsequent functional responses. For instance, the TαT1.1 cell line is a model used to investigate the roles of different THR isoforms. nih.gov Human thyroid-derived cell lines, such as Cl-huThyrEC, which express the TSH receptor and thyroglobulin, can also serve as models, although their utility might be limited by the absence of other key thyroid-specific proteins. mdpi.com

Functional assays in these cell lines often measure downstream effects of THR activation. A common approach is the use of reporter genes linked to thyroid hormone response elements (TREs). Another method involves stable cell lines expressing biosensors, such as the cAMP-Nomad TSHR cell line, which measures changes in cyclic AMP (cAMP) levels upon receptor activation to quantify the activity and potency of thyromimetic compounds. innoprot.com Cardiomyoblast cell lines like H9c2 are used to assess the uptake and metabolic effects of iodothyronines, such as glucose consumption. frontiersin.org The development of advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise quantification of thyroid hormone metabolites in cell culture media, providing a powerful tool to study the cellular metabolism of analogs like this compound. nih.gov

Subcellular fractions, particularly isolated mitochondria, are crucial for studying the direct effects of thyroid hormone analogs on energy metabolism. Research on related compounds, such as 3,5-diiodo-L-thyronine (3,5-T2), has shown that these molecules can rapidly stimulate mitochondrial respiration. nih.govnih.gov Methodologies involving isolated liver or skeletal muscle mitochondria allow for the measurement of oxygen consumption, membrane potential, and the activity of respiratory chain complexes. nih.govnih.gov

"Top-down" elasticity analysis is a kinetic approach applied to isolated mitochondria to pinpoint the specific sites of action of a compound within the oxidative phosphorylation pathway. nih.gov This technique can distinguish between effects on substrate oxidation, the proton leak, and the phosphorylation system. nih.gov Such models are instrumental in investigating whether this compound exerts non-genomic effects directly at the mitochondrial level, a known characteristic of some thyroid hormone metabolites. nih.govfrontiersin.org The transport of various metal ions (e.g., Ca2+, K+, Mg2+) across the mitochondrial membrane is essential for cellular metabolism and can be studied in isolated organelle preparations to assess the influence of thyromimetic compounds. mdpi.com

In Vivo Preclinical Animal Models

Animal models are indispensable for understanding the integrated physiological effects of this compound, including its metabolic, endocrine, and pharmacokinetic properties in a living organism.

Rats are the most commonly used animal model for studying the in vivo effects of this compound. nih.govnih.govoup.comoup.com Studies often utilize male rats, such as the SIVZ or Lewis strains, to assess the compound's thyromimetic activity. nih.govoup.comnih.gov A key application of these models is in evaluating the compound's effect on the hypothalamic-pituitary-thyroid (HPT) axis. For this, researchers may induce a hypothyroid state in the rats, for example by using an iodine-deficient diet combined with an inhibitor of thyroid hormone synthesis like 6n-propyl-2-thiouracil (PTU). nih.gov

The effectiveness of this compound is then measured by its ability to suppress elevated serum levels of thyroid-stimulating hormone (TSH) and to influence the pituitary concentrations of other hormones such as growth hormone, prolactin, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). nih.govnih.gov Furthermore, rodent models allow for the examination of the compound's impact on various metabolic parameters and organ systems, including effects on heart weight and hepatic enzyme activity, such as the monodeiodination of T4 to T3. nih.gov

A critical area of research involves comparing the kinetic and dynamic properties of this compound with endogenous thyroid hormones, primarily triiodothyronine (T3) and thyroxine (T4). In vivo kinetic studies in rats have been performed to determine key pharmacokinetic parameters. nih.govoup.comoup.com These studies reveal significant differences in how the body processes this compound compared to T3. For instance, the metabolic clearance rate (MCR) of this compound in rats is substantially lower than that of T3, while its volume of distribution is also smaller. nih.govoup.comoup.com These findings suggest that the limited monodeiodination of this compound contributes to its altered metabolism and potency. nih.govoup.com

Pharmacodynamic comparisons in hypothyroid rats have shown that this compound is a highly potent thyromimetic. It can effectively reduce elevated TSH levels, and its suppressive effect may be more prolonged than that of T3. oup.comnih.gov These comparative studies are essential for understanding the structure-activity relationship of thyroid hormone analogs and how modifications, such as the 3'-isopropyl group, influence biological activity and metabolic stability. nih.gov

| Parameter | DIIP | T3 | Reference |

|---|---|---|---|

| Metabolic Clearance Rate (MCR) | 2.8 ml/h/100 g BW | 34 ml/h/100 g BW | nih.govoup.comoup.com |

| Volume of Distribution (Vd) | 27 ml/100 g BW | 175 ml/100 g BW | nih.govoup.comoup.com |

Biochemical and Biophysical Characterization Techniques

A range of analytical techniques is employed to characterize this compound and quantify its presence in biological samples.

Biochemical Techniques: A specific and crucial biochemical tool developed for the study of this compound is the radioimmunoassay (RIA). nih.govoup.comoup.com The development of a dedicated RIA allows for the precise measurement of the compound's concentration in serum samples collected during in vivo studies. nih.govoup.comoup.com This technique is fundamental for performing kinetic analyses, requiring the synthesis of a radiolabeled tracer (e.g., ¹²⁵I-BH-DIIP) and the generation of specific antibodies against the compound. oup.com The RIA protocol involves steps such as extraction of the compound from serum, incubation with the specific antibody and radiolabeled tracer, and separation of antibody-bound and free tracer to determine the concentration. oup.com

Biophysical Techniques: Biophysical methods are used to determine the three-dimensional structure and conformational properties of this compound. Techniques such as X-ray crystallography can be used to elucidate the molecular conformation of the compound in its crystal state. acs.org In addition, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are employed to study its conformation in solution. acs.org These structural studies provide insights into how the isopropyl group influences the molecule's shape and its potential interaction with thyroid hormone receptors, contributing to a deeper understanding of its high biological potency. acs.org

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique for determining the affinity of a ligand, such as this compound, for its receptor. These assays typically involve the use of a radiolabeled form of a natural ligand, such as [125I]-L-triiodothyronine (T3), to quantify the binding of the unlabeled test compound to thyroid hormone receptors (TRs). The principle of the assay is based on the competition between the radiolabeled ligand and the unlabeled test compound for the same binding site on the receptor.

In studies investigating the properties of this compound, a specific radioimmunoassay (RIA) has been developed to measure its concentration. Research has shown that the affinity of hepatic nuclear receptors for 3'-isopropyl-3,5-diiodo-L-thyronine is comparable to that of the endogenous thyroid hormone, T3. This indicates that this compound is a potent binder to thyroid hormone receptors, which is consistent with its observed biological activity. The data derived from these assays, often expressed as the inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), provide a quantitative measure of the compound's receptor affinity.

| Compound | Receptor Type | Relative Binding Affinity (Compared to T3) |

|---|---|---|

| This compound | Hepatic Nuclear Thyroid Hormone Receptors | Similar to T3 |

| Triiodothyronine (T3) | Hepatic Nuclear Thyroid Hormone Receptors | 1.0 (Reference) |

Mass Spectrometry-Based Quantification of Compounds and Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical tool for the sensitive and specific quantification of small molecules like this compound and its potential metabolites in biological matrices. This technique offers high specificity and sensitivity, allowing for the accurate measurement of compound concentrations even at low levels.

The general workflow for the quantification of thyroid hormone analogs using LC-MS/MS involves several key steps:

Sample Preparation: This step is critical for removing interfering substances from the biological matrix (e.g., serum, plasma, tissue homogenates). Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system, where the analyte of interest is separated from other components based on its physicochemical properties.

Ionization: The separated analyte is then introduced into the mass spectrometer and ionized, typically using techniques like electrospray ionization (ESI).

Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z).

Detection and Quantification: The abundance of the specific ions corresponding to the target compound is measured, allowing for its quantification.

While specific LC-MS/MS methods for this compound are not extensively detailed in publicly available literature, the established methodologies for other thyroid hormones and their analogs are directly applicable. For instance, the use of stable isotope-labeled internal standards is a common practice to ensure high accuracy and precision in quantification.

| Parameter | Typical Setting/Method |

|---|---|

| Chromatography | Reverse-phase liquid chromatography |

| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |

| Mass Analysis | Triple quadrupole (QqQ) or high-resolution mass spectrometry (e.g., Orbitrap) |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

Electrophoretic Mobility Shift Assays for DNA-Binding Analysis

The biological effects of thyroid hormones and their analogs are primarily mediated by the binding of thyroid hormone receptors (TRs) to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. Electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study these protein-DNA interactions.

The principle of EMSA is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. This results in a "shift" in the position of the DNA band on the gel. The effect of a ligand, such as this compound, on the binding of TRs to a TRE can be investigated using this assay.

| Component | Purpose |

|---|---|

| Labeled DNA Probe (containing TRE) | Allows for the visualization of DNA and DNA-protein complexes. |

| Purified Thyroid Hormone Receptor (TR) | The DNA-binding protein of interest. |

| This compound (or other ligand) | To investigate its effect on the TR-TRE interaction. |

| Binding Buffer | Provides optimal conditions for the protein-DNA interaction. |

| Non-denaturing Polyacrylamide Gel | Separates protein-DNA complexes from free DNA based on size and charge. |

Emerging Research Directions and Future Academic Trajectories

Elucidation of Endogenous Analog Functions at Physiological Concentrations

Currently, Isopropyl-diiodothyronine is considered a synthetic compound, developed to investigate the metabolism and action of thyroid hormones. nih.govoup.com A key structural feature of this compound is that it can only be monodeiodinated on the tyrosyl ring, which has been instrumental in studies comparing phenolic and tyrosyl ring monodeiodination of thyroid hormones. nih.govoup.com

Future research could explore the possibility of naturally occurring, structurally similar endogenous compounds. The investigation into the existence of such analogs would be a significant step forward. Should such molecules be identified, a primary research goal would be to determine their physiological concentrations in various tissues and circulation. Advanced analytical techniques, such as mass spectrometry, would be crucial for the detection and quantification of these potential endogenous analogs at what are presumed to be very low levels. Understanding their physiological concentrations would be the foundation for elucidating their functional roles in health and disease.

Comprehensive Analysis of Non-Canonical Signaling Mechanisms

The classical mechanism of thyroid hormone action involves the regulation of gene expression through nuclear receptors, often referred to as the genomic pathway. However, a growing body of evidence supports the existence of non-canonical, or non-genomic, signaling pathways that are initiated at the cell membrane or within the cytoplasm and mitochondria. These actions are typically more rapid than genomic effects and are independent of gene transcription and protein synthesis.

While direct studies on the non-canonical signaling of this compound are limited, the actions of other thyroid hormone analogs provide a framework for future investigations. A prominent non-canonical pathway for thyroid hormones involves interaction with the integrin αvβ3 receptor on the cell surface. This interaction can trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Another area of non-genomic action is within the mitochondria, where thyroid hormones can directly influence energy metabolism and oxidative phosphorylation.

A crucial future research trajectory will be to determine if this compound can initiate such non-canonical signaling. Investigating its potential binding to integrin αvβ3 and its effects on downstream pathways would be a logical starting point. Furthermore, exploring the direct mitochondrial effects of this compound could reveal novel mechanisms by which it exerts its potent thyromimetic effects. A comprehensive analysis of these non-canonical signaling mechanisms will provide a more complete understanding of the biological activity of this synthetic thyronine.

Innovative Strategies for Developing Novel Thyromimetic Compounds Based on the this compound Scaffold

The development of thyromimetic compounds aims to replicate the beneficial effects of thyroid hormones, such as lowering cholesterol and promoting weight loss, while avoiding detrimental side effects like cardiac stress. The structure of this compound offers a valuable scaffold for the design of new thyromimetics with improved therapeutic profiles.

One of the key challenges in developing thyromimetics is achieving receptor isoform selectivity. The two major thyroid hormone receptor isoforms, TRα and TRβ, have different tissue distributions and mediate distinct physiological effects. For instance, the positive effects on lipid metabolism are primarily mediated by TRβ, while many of the adverse cardiovascular effects are associated with TRα activation.

Innovative strategies for developing novel compounds based on the this compound scaffold could involve modifying its structure to enhance selectivity for TRβ. The 3'-isopropyl group is a key feature that contributes to its high potency. Structure-activity relationship (SAR) studies could explore how modifications to this group and other parts of the molecule affect binding affinity and selectivity for the different TR isoforms. Computational modeling and X-ray crystallography of the ligand-receptor complex can provide insights into the molecular interactions that govern binding and activation, guiding the rational design of new analogs.

Q & A

Q. How to address low reproducibility in metabolic flux studies involving this compound?

- Methodological Answer:

- Standardized Protocols : Use CLIA-certified assays for metabolite quantification.

- Internal Controls : Spike-in stable isotope-labeled metabolites (e.g., 13C-glucose) to normalize batch effects.

- Collaborative Trials : Multi-lab validation via initiatives like the Metabolomics Quality Assurance Consortium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.